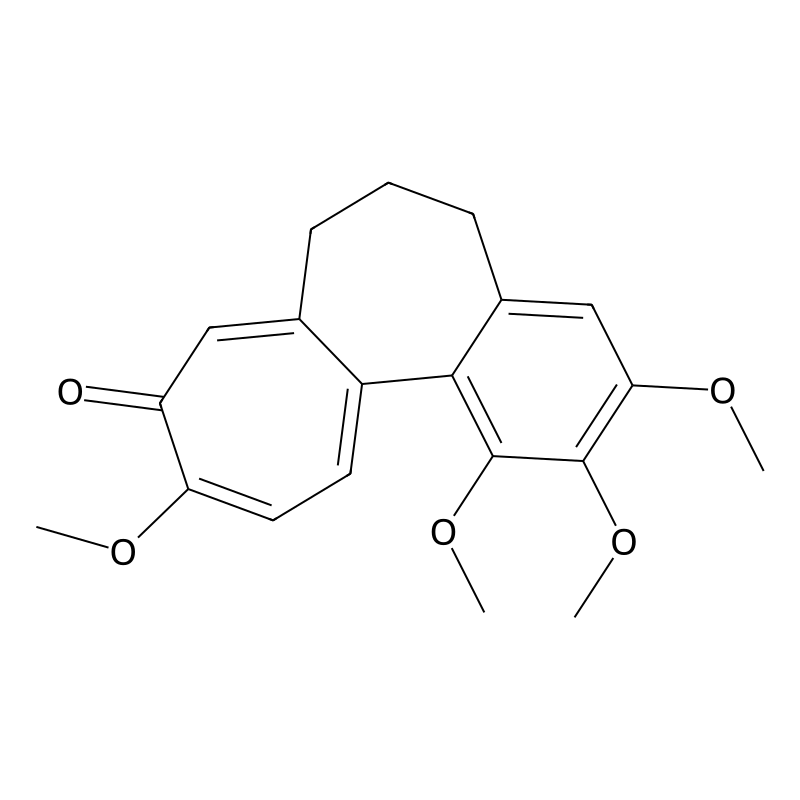Desacetamidocolchicine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Desacetamidocolchicine is a synthetic derivative of colchicine, a well-known alkaloid derived from the plant Colchicum autumnale. This compound is characterized by the absence of the acetamido group at the B-ring of the colchicine structure, which significantly alters its binding properties and biological activity. Desacetamidocolchicine retains the core structure of colchicine, which consists of a phenanthrene moiety and a methoxy group, but its modification allows for enhanced interaction with tubulin, a protein essential for cell division and structure.
In addition to tubulin binding, desacetamidocolchicine can participate in thermal racemization, where it can convert between its enantiomers under certain conditions . This property is important for understanding its pharmacological effects and stability in biological systems.
Desacetamidocolchicine exhibits significant biological activity primarily through its interaction with tubulin. It acts as an antitumor agent by inhibiting microtubule polymerization, thereby disrupting mitosis in cancer cells. Studies have demonstrated that desacetamidocolchicine binds more rapidly to isotypically pure tubulin dimers compared to colchicine, suggesting that it may offer advantages in therapeutic applications due to its faster action .
Furthermore, desacetamidocolchicine has been shown to possess anti-inflammatory properties, making it a compound of interest in treating conditions such as gout and other inflammatory diseases .
- Starting Material: Colchicine.
- Reaction Conditions: Hydrolysis or deacetylation under acidic or basic conditions.
- Purification: Chromatographic techniques to isolate desacetamidocolchicine.
This synthetic pathway allows for the production of desacetamidocolchicine with high specificity and efficiency.
Desacetamidocolchicine has several applications in medicinal chemistry and pharmacology:
- Anticancer Therapy: Due to its ability to inhibit microtubule formation, it is explored as a potential treatment for various cancers.
- Anti-inflammatory Treatments: Its efficacy in reducing inflammation makes it suitable for conditions like gout.
- Research Tool: As a fast-binding analogue of colchicine, it is used in research to study tubulin dynamics and microtubule behavior .
Interaction studies have shown that desacetamidocolchicine binds rapidly to tubulin dimers, which is crucial for understanding its mechanism of action. The binding kinetics reveal that it has a higher on-rate constant compared to colchicine, suggesting that it could be more effective in clinical settings where rapid action is required . Additionally, investigations into its enantiomeric forms have provided insights into how stereochemistry affects binding affinity and biological activity .
Desacetamidocolchicine shares structural similarities with several other compounds derived from colchicine or related alkaloids. Below is a comparison highlighting its uniqueness:
| Compound | Structure Similarity | Binding Affinity | Biological Activity |
|---|---|---|---|
| Colchicine | High | Moderate | Anticancer, anti-inflammatory |
| Desacetamidoisocolchicine | High | Lower | Similar but less potent |
| N-deacetylcolchicine | Moderate | Moderate | Anticancer |
| 2-Methoxy-5-(2',4'-dimethoxyphenyl)-2,4,6-cycloheptatriene-1-one | Moderate | Variable | Antitumor |
Desacetamidocolchicine's unique feature lies in its rapid binding kinetics and enhanced potency against specific tubulin isotypes compared to its analogues. This makes it a valuable candidate for further research and potential therapeutic applications.
Purity
XLogP3
Exact Mass
Appearance
Storage
Other CAS
Dates
2: Banerjee A, D'Hoore A, Engelborghs Y. Interaction of desacetamidocolchicine, a fast binding analogue of colchicine with isotypically pure tubulin dimers alpha beta II, alpha beta III, and alpha beta IV. J Biol Chem. 1994 Apr 8;269(14):10324-9. PubMed PMID: 8144613.
3: Maity SN, Bhattacharyya B. Properties of B-ring analogues of colchicine. FEBS Lett. 1987 Jun 22;218(1):102-6. PubMed PMID: 3595855.
4: Ghosh Choudhury G, Maity S, Bhattacharyya B, Biswas BB. B-ring of colchicine and its role in taxol-induced tubulin polymerization. FEBS Lett. 1986 Mar 3;197(1-2):31-4. PubMed PMID: 2868923.
5: Choudhury GG, Banerjee A, Bhattacharyya B, Biswas BB. Interaction of colchicine analogues with purified tubulin. FEBS Lett. 1983 Sep 5;161(1):55-9. PubMed PMID: 6884527.
6: Ray K, Bhattacharyya B, Biswas BB. Role of B-ring of colchicine in its binding to tubulin. J Biol Chem. 1981 Jun 25;256(12):6241-4. PubMed PMID: 7240202.








